Cas no 1555388-14-1 (2,2,2-trifluoro-1-(2-fluoro-4-methylphenyl)ethan-1-one)

2,2,2-トリフルオロ-1-(2-フルオロ-4-メチルフェニル)エタン-1-オンは、フッ素置換基を有する芳香族ケトン化合物です。分子式C9H6F4Oで表され、高い電子求引性を持つトリフルオロメチル基とフッ素原子が特徴です。この構造により、優れた反応性と安定性を兼ね備えており、医薬品中間体や農薬合成における重要なビルディングブロックとして利用されます。特に、フッ素原子の導入により脂溶性の向上や代謝安定性の改善が期待できるため、生物活性化合物の設計において有用です。また、結晶性が良好で取り扱いが容易である点も利点です。

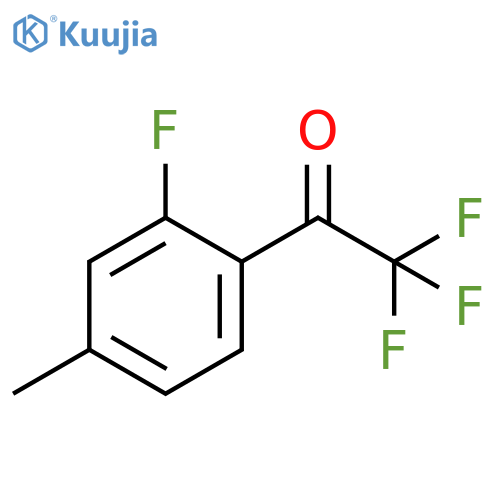

1555388-14-1 structure

商品名:2,2,2-trifluoro-1-(2-fluoro-4-methylphenyl)ethan-1-one

2,2,2-trifluoro-1-(2-fluoro-4-methylphenyl)ethan-1-one 化学的及び物理的性質

名前と識別子

-

- 2,2,2-Trifluoro-1-(2-fluoro-4-methylphenyl)ethanone

- 2,2,2-trifluoro-1-(2-fluoro-4-methylphenyl)ethan-1-one

-

- MDL: MFCD28105817

- インチ: 1S/C9H6F4O/c1-5-2-3-6(7(10)4-5)8(14)9(11,12)13/h2-4H,1H3

- InChIKey: OQAKIXCZEKRICS-UHFFFAOYSA-N

- ほほえんだ: C1(F)=CC(C)=CC=C1C(=O)C(F)(F)F

計算された属性

- せいみつぶんしりょう: 206.03547746g/mol

- どういたいしつりょう: 206.03547746g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 223

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.2

- トポロジー分子極性表面積: 17.1Ų

2,2,2-trifluoro-1-(2-fluoro-4-methylphenyl)ethan-1-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1932915-1.0g |

2,2,2-trifluoro-1-(2-fluoro-4-methylphenyl)ethan-1-one |

1555388-14-1 | 1g |

$871.0 | 2023-05-31 | ||

| Enamine | EN300-1932915-2.5g |

2,2,2-trifluoro-1-(2-fluoro-4-methylphenyl)ethan-1-one |

1555388-14-1 | 2.5g |

$1650.0 | 2023-09-17 | ||

| Enamine | EN300-1932915-0.05g |

2,2,2-trifluoro-1-(2-fluoro-4-methylphenyl)ethan-1-one |

1555388-14-1 | 0.05g |

$707.0 | 2023-09-17 | ||

| Enamine | EN300-1932915-0.5g |

2,2,2-trifluoro-1-(2-fluoro-4-methylphenyl)ethan-1-one |

1555388-14-1 | 0.5g |

$809.0 | 2023-09-17 | ||

| Enamine | EN300-1932915-10.0g |

2,2,2-trifluoro-1-(2-fluoro-4-methylphenyl)ethan-1-one |

1555388-14-1 | 10g |

$3746.0 | 2023-05-31 | ||

| Enamine | EN300-1932915-10g |

2,2,2-trifluoro-1-(2-fluoro-4-methylphenyl)ethan-1-one |

1555388-14-1 | 10g |

$3622.0 | 2023-09-17 | ||

| Enamine | EN300-1932915-0.1g |

2,2,2-trifluoro-1-(2-fluoro-4-methylphenyl)ethan-1-one |

1555388-14-1 | 0.1g |

$741.0 | 2023-09-17 | ||

| Enamine | EN300-1932915-5.0g |

2,2,2-trifluoro-1-(2-fluoro-4-methylphenyl)ethan-1-one |

1555388-14-1 | 5g |

$2525.0 | 2023-05-31 | ||

| Enamine | EN300-1932915-1g |

2,2,2-trifluoro-1-(2-fluoro-4-methylphenyl)ethan-1-one |

1555388-14-1 | 1g |

$842.0 | 2023-09-17 | ||

| Enamine | EN300-1932915-5g |

2,2,2-trifluoro-1-(2-fluoro-4-methylphenyl)ethan-1-one |

1555388-14-1 | 5g |

$2443.0 | 2023-09-17 |

2,2,2-trifluoro-1-(2-fluoro-4-methylphenyl)ethan-1-one 関連文献

-

Feilong Yan,Xuan Tang,Yuehua Wei,Libao Chen,Ming Zhang,Taihong Wang J. Mater. Chem. A, 2015,3, 12672-12679

-

S. M. Wood,F. Castles,S. J. Elston,S. M. Morris RSC Adv., 2016,6, 31919-31924

-

3. Transformation details of poly(acrylonitrile) to poly(amidoxime) during the amidoximation process†Dadong Shao,Guangshun Hou,Fangting Chi,Xirui Lu,Xuemei Ren RSC Adv., 2021,11, 1909-1915

-

Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377

-

Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538

1555388-14-1 (2,2,2-trifluoro-1-(2-fluoro-4-methylphenyl)ethan-1-one) 関連製品

- 90202-99-6(1-(aminomethyl)-N-methylcyclohexan-1-amine)

- 2228237-62-3(4-1-(aminooxy)-2-methylpropan-2-yl-2-fluoro-N,N-dimethylaniline)

- 275797-10-9(Benzene, 1-(3-chloropropyl)-4-iodo-)

- 2229400-41-1(2,2-dimethyl-3-(2-methyl-6-nitrophenyl)propan-1-ol)

- 1228506-66-8(2-azido-N,N-diethylacetamide)

- 383148-69-4(methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylate)

- 1369401-50-2(3-3-(2-methylphenyl)phenylbutan-1-amine)

- 1361863-84-4(2-Amino-3-(2,4-dichlorophenyl)pyridine-6-methanol)

- 1207033-73-5(N-4-({4-(6-methylpyridazin-3-yl)oxyphenyl}sulfamoyl)phenylacetamide)

- 1691868-64-0(1-1-(2-chloro-5-fluorophenyl)-1H-1,2,3-triazol-4-ylethan-1-ol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1555388-14-1)2,2,2-trifluoro-1-(2-fluoro-4-methylphenyl)ethan-1-one

清らかである:99%/99%/99%/99%

はかる:250mg/500mg/1g/5g

価格 ($):218/298/405/1366